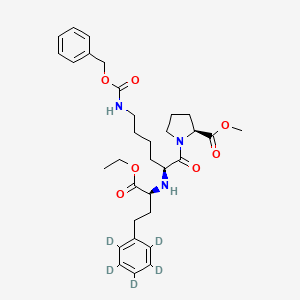
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol that contains α-linolenic acid at the sn-1 position and linolenoyl group at the sn-2 position . It is also known as Linoleic-linolenic MCPD . The molecular formula is C39H65ClO4 and the molecular weight is 633.38 .
Molecular Structure Analysis
The molecular structure of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is defined by its molecular formula, C39H65ClO4 . This indicates that the molecule contains 39 carbon atoms, 65 hydrogen atoms, one chlorine atom, and four oxygen atoms.Chemical Reactions Analysis
The chlorine in rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a good leaving group and can undergo substitution reactions . This suggests that it can participate in various chemical reactions where the chlorine atom is replaced by another group.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves the reaction of linoleic acid and linolenic acid with 3-chloropropanol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "Linoleic acid", "Linolenic acid", "3-chloropropanol", "Coupling agent" ], "Reaction": [ "Step 1: Linoleic acid and linolenic acid are mixed together in a reaction flask.", "Step 2: 3-chloropropanol is added to the reaction flask and the mixture is heated to 80-100°C.", "Step 3: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction flask to facilitate the reaction.", "Step 4: The reaction mixture is stirred for several hours at 80-100°C to allow the coupling reaction to occur.", "Step 5: The reaction mixture is cooled and the product is extracted using a suitable solvent, such as diethyl ether or chloroform.", "Step 6: The product is purified using column chromatography or recrystallization to obtain the final product, rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol." ] } | |
Número CAS |
1612870-93-5 |
Nombre del producto |
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol |
Fórmula molecular |
C39H65ClO4 |
Peso molecular |
633.395 |
Nombre IUPAC |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
Clave InChI |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



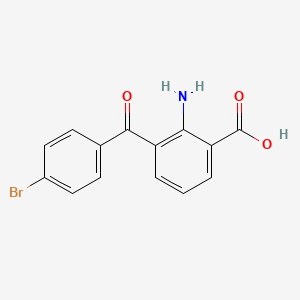

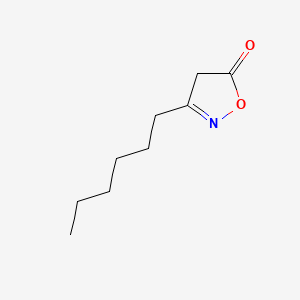
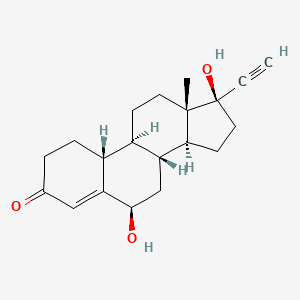
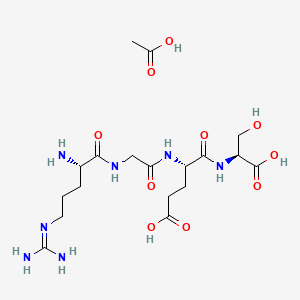
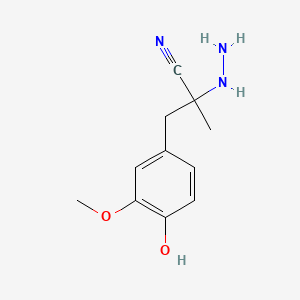
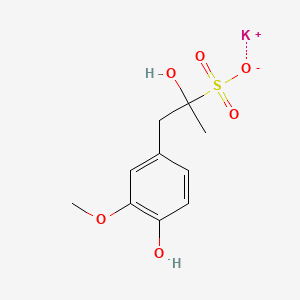

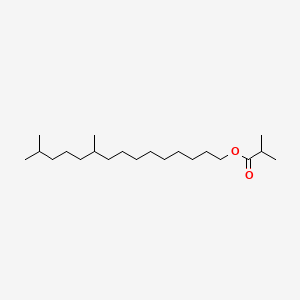

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
